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Hexafluorodisilane - 13830-68-7

Hexafluorodisilane

Catalog Number: EVT-293385
CAS Number: 13830-68-7
Molecular Formula: F6Si2
Molecular Weight: 170.16 g/mol
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Product Introduction

  • Relevance: Similar to hexachlorodisilane, hexabromodisilane can be used as a starting material for the synthesis of hexafluorodisilane through fluorination. This method offers an alternative route to hexafluorodisilane compared to using hexachlorodisilane.
  • Relevance: Silicon tetrafluoride is a major product in several reactions involving hexafluorodisilane. It is formed during the thermal decomposition of hexafluorodisilane in the presence of iodine. Furthermore, silicon tetrafluoride is produced when hexafluorodisilane reacts with sulfur trioxide. This compound also serves as a precursor for isotopically enriched silicon thin films.
  • Relevance: Disilane is the simplest silane molecule containing a silicon-silicon bond and serves as the parent compound of hexafluorodisilane. Both molecules have been studied for their rotational barriers, highlighting the impact of fluorine substitution on structural properties.
  • Relevance: Like disilane, hexamethyldisilane is structurally similar to hexafluorodisilane, with methyl groups replacing fluorine. This compound allows for the investigation of steric effects on the rotational barrier of the Si-Si bond compared to hexafluorodisilane.
  • Relevance: Silicon difluoride is a key intermediate in the gas-phase pyrolysis of hexafluorodisilane. Its high reactivity makes it challenging to isolate and study directly.
  • Relevance: The trifluorosilyl radical can be generated from hexafluorodisilane in a glow discharge. This radical provides insights into the electronic structure and bonding characteristics of silicon-fluorine compounds.
  • Relevance: Hexafluorodisiloxane is structurally related to hexafluorodisilane, with an oxygen atom bridging the two silicon atoms. Both compounds have been studied using NMR spectroscopy, providing insights into their structures and bonding properties.
Source and Classification

Hexafluorodisilane, also known as disilicon hexafluoride or trifluoro(trifluorosilyl)silane, is classified as a silane derivative. Its molecular formula is F6Si2\text{F}_6\text{Si}_2 and it has a molecular weight of 170.16 g/mol. The compound is categorized under organosilicon compounds due to its silicon content. It is primarily utilized in research and development settings, particularly in the synthesis of advanced materials and coatings .

Synthesis Analysis

The synthesis of hexafluorodisilane can be achieved through several methods. One common approach involves the reaction of silicon tetrafluoride with silicon in the presence of a catalyst. This method requires careful control of reaction conditions such as temperature and pressure to optimize yield and purity.

  1. Reaction Conditions:
    • Temperature: Typically conducted at low temperatures to minimize side reactions.
    • Pressure: Elevated pressures may be used to favor the formation of the desired product.
  2. Alternative Methods:
    • Photochemical methods have also been explored, where silicon tetrafluoride undergoes photolysis in the presence of other silicon compounds to yield hexafluorodisilane .
Molecular Structure Analysis

Hexafluorodisilane features a linear molecular structure characterized by two silicon atoms bonded to six fluorine atoms. The structural representation can be denoted as follows:

  • Molecular Geometry: The compound exhibits a linear geometry due to the sp3^3 hybridization of silicon atoms.
  • Bond Angles: The bond angles between fluorine-silicon-fluorine are approximately 180 degrees.

The compound's structural formula can be represented using SMILES notation as F[Si](F)(F)[Si](F)(F)F and its InChI key is SDNBGJALFMSQER-UHFFFAOYSA-N .

Chemical Reactions Analysis

Hexafluorodisilane participates in various chemical reactions, particularly those involving halogenation and hydrolysis:

  1. Hydrolysis: Upon exposure to moisture, hexafluorodisilane hydrolyzes to form silicic acid and hydrofluoric acid:
    F6Si2+6H2O2Si OH 4+6HF\text{F}_6\text{Si}_2+6\text{H}_2\text{O}\rightarrow 2\text{Si OH }_4+6\text{HF}
  2. Reactivity with Metals: The compound can react with metals to form metal fluorosilicates, which are useful in various applications including ceramics and glass manufacturing.
  3. Polymerization: Hexafluorodisilane can also undergo polymerization reactions under specific conditions, leading to oligomeric or polymeric silanes that have distinct properties compared to their monomeric counterparts .
Mechanism of Action

The mechanism of action for hexafluorodisilane primarily involves its reactivity with substrates in chemical vapor deposition processes. When introduced into a reaction chamber:

  • Decomposition: Hexafluorodisilane decomposes at elevated temperatures, releasing silicon and fluorine species that can deposit onto substrates.
  • Surface Interaction: The deposited silicon forms a thin film that is critical for applications in semiconductor devices, providing essential electrical properties.
Physical and Chemical Properties Analysis

Hexafluorodisilane possesses several notable physical and chemical properties:

  • Appearance: Colorless gas at room temperature.
  • Boiling Point: Approximately -19 °C.
  • Density: It is denser than air, which necessitates careful handling during storage and application.
  • Solubility: It is soluble in organic solvents but reacts vigorously with water.
  • Hazards: Classified as toxic and corrosive; it poses risks upon inhalation or contact with skin .
Applications

Hexafluorodisilane has diverse applications across various scientific fields:

  1. Semiconductor Manufacturing: Utilized as a precursor for silicon-based thin films in microelectronics.
  2. Material Science: Employed in the synthesis of fluorinated polymers and coatings that exhibit enhanced chemical resistance.
  3. Research Applications: Used extensively in laboratory settings for studies involving organosilicon chemistry and materials development.
Introduction to Hexafluorodisilane

Historical Context and Discovery of Silicon-Fluorine Chemistry

The foundations of silicon-fluorine chemistry emerged alongside pivotal discoveries in fluorine chemistry. In 1771, Carl Wilhelm Scheele systematically characterized fluorspar (calcium fluoride, CaF₂), identifying its reaction with sulfuric acid produced etching fumes—later termed "fluoric acid" (hydrofluoric acid, HF). This work enabled fluoride detection through glass-etching tests . The extreme reactivity of elemental fluorine delayed its isolation until Henri Moissan’s 1886 electrolytic breakthrough using liquefied hydrogen fluoride and potassium bifluoride . Early silicon-fluorine compounds like silicon tetrafluoride (SiF₄) were studied in the 19th century, but complex derivatives such as hexafluorodisilane (Si₂F₆) required advanced 20th-century techniques. Initial investigations of Si₂F₆ in the 1930s–1940s leveraged wartime innovations in fluorine handling, driven by uranium enrichment needs (e.g., uranium hexafluoride processing) [6].

Significance of Disilane Derivatives in Modern Materials Science

Disilane derivatives, including hexafluorodisilane, underpin advances in:

  • Energy Storage: Silicon-fluorine precursors enable thin-film silicon anodes for lithium-ion batteries, improving energy density.
  • Semiconductor Manufacturing: Hexafluorodisilane serves as a reactive etchant or chemical vapor deposition (CVD) precursor for silicon carbide (SiC) and silicon nitride (Si₃N₄) coatings, critical in electronics [3] [5].
  • Nanotechnology: Fluorinated silanes facilitate surface functionalization of nanoparticles and quantum dots, enhancing stability in optoelectronic devices [4].
  • Polymer Science: Analogous to PTFE’s impact, fluorinated disilanes contribute to hydrophobic coatings and high-temperature lubricants [6].

Table 1: Applications of Disilane Derivatives in Key Sectors

SectorFunctionMaterial Outcome
Energy StorageAnode PrecursorSilicon-carbon composite electrodes
SemiconductorCVD PrecursorSilicon carbide thin films
NanotechnologySurface PassivationStable quantum dot emitters
CoatingsHydrophobic AgentWater-repellent surfaces

Key Physicochemical Properties of Hexafluorodisilane

Hexafluorodisilane exhibits distinctive structural and reactive traits:

  • Molecular Structure: Ab initio calculations confirm a staggered D3d symmetry as the equilibrium conformation, with two SiF₃ groups rotated 60° relative to each other. The D3h (eclipsed) form is a transitional state with higher energy [1].
  • Thermal Stability: Decomposes above 400°C, yielding silicon tetrafluoride (SiF₄) and elemental silicon, useful in high-purity silicon deposition.
  • Spectroscopic Signatures: Key IR and Raman bands include:
  • Si-Si stretch: 38 cm⁻¹ (torsional mode, A₁ᵤ symmetry)
  • Si-F symmetric stretch: 740 cm⁻¹
  • Si-F antisymmetric stretch: 985 cm⁻¹These assignments derive from scaled quantum mechanical (SQM) force field analyses [1].
  • Chemical Behavior: Reacts vigorously with water or alcohols, producing silicon polymers and HF. Its low boiling point (−18.6°C) necessitates cryogenic handling.

Table 2: Experimental vs. Calculated Structural Parameters of Si₂F₆ (D3d symmetry)

ParameterHF/6-31G*B3LYP/6-31G*Experimental
Si-Si bond (Å)2.322.312.30
Si-F bond (Å)1.581.601.59
F-Si-F angle (°)109.1108.9109.5

Properties

CAS Number

13830-68-7

Product Name

Hexafluorodisilane

IUPAC Name

trifluoro(trifluorosilyl)silane

Molecular Formula

F6Si2

Molecular Weight

170.16 g/mol

InChI

InChI=1S/F6Si2/c1-7(2,3)8(4,5)6

InChI Key

SDNBGJALFMSQER-UHFFFAOYSA-N

SMILES

F[Si](F)(F)[Si](F)(F)F

Synonyms

Hexafluorodisilane

Canonical SMILES

F[Si](F)(F)[Si](F)(F)F

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